Acylfulvene
Overview
Description
Acylfulvene is a class of cytotoxic semi-synthetic derivatives of illudin, a natural product that can be extracted from the jack o’lantern mushroom (Omphalotus olearius) . One important this compound, 6-hydroxymethylthis compound (irofulven), has been evaluated for the treatment of a wide assortment of cancers and tumors .
Synthesis Analysis
The synthesis of this compound involves the creation of several analogs. These compounds are obtained either by a chiral resolution method or by asymmetric synthesis . The absolute configuration of this compound analogs has a significant influence on cytotoxicity . The enantioselective total synthesis of this compound features metathesis reactions for the rapid assembly of the molecular framework .
Molecular Structure Analysis
This compound has a molecular formula of C14H16O2 . It is a semi-synthetic derivative of illudin . A novel this compound molecule, LP-184, metabolizes to an active compound by the oxidoreductase activity of enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently elevated in multiple solid tumor types .
Chemical Reactions Analysis
This compound compounds are bioactivated by reductive cytosolic enzymes, leading to a reactive intermediate that can further alkylate cellular macromolecules . The rates of AOR-mediated activation are more strongly dependent on this compound substitution than on absolute stereochemistry .
Physical and Chemical Properties Analysis
This compound has a molar mass of 216.28 g/mol . More detailed physical and chemical properties may be found in its Safety Data Sheets .
Mechanism of Action
Acylfulvene compounds kill cancer cells by DNA alkylation . A small molecule this compound prodrug, LP-184, metabolizes to an active compound by the oxidoreductase activity of enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently elevated in multiple solid tumor types . LP-184 induced elevated DNA double-strand breaks (DSB) in HR deficient (HRD) cancer cells .
Safety and Hazards
Future Directions
LP-184, a novel acylfulvene molecule, exhibits anti-cancer activity against diverse solid tumors with homologous recombination deficiency . It shows nanomolar potency in a diverse range of HRD cancer models, including prostate cancer organoids, leiomyosarcoma cell lines and patient-derived tumor graft models of lung, pancreatic, and prostate cancers . These preclinical findings illustrate the potential of LP-184 as a pan-HRD cancer therapeutic . Further clinical evaluation of LP-184 in a large subset of HRD solid tumors is supported .
Properties
IUPAC Name |
(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAKJNQXUARACO-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327131 | |
Record name | Acylfulvene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125392-76-9 | |
Record name | (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125392-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acylfulvene, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125392769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acylfulvene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acylfulvene, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4T2FA57Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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